molecular formula C10H15BrO2 B6173333 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one CAS No. 2758003-93-7

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one

Cat. No.: B6173333
CAS No.: 2758003-93-7
M. Wt: 247.1
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Description

2-bromo-1-{1-ethyl-2-oxabicyclo[221]heptan-4-yl}ethan-1-one is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one typically involves the bromination of a precursor molecule. One common method involves the reaction of 1-ethyl-2-oxabicyclo[2.2.1]heptane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation: Oxidative reactions can lead to the formation of ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Products include 1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethanol, 1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethanamine, and 1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethanethiol.

    Reduction: Products include 1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethanol and 1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethane.

    Oxidation: Products include 1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethanone and 1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethanoic acid.

Scientific Research Applications

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-oxabicyclo[2.2.1]heptane: Similar structure but lacks the ethyl group.

    2-chloro-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one: Similar structure with chlorine instead of bromine.

    1-ethyl-2-oxabicyclo[2.2.1]heptane: Lacks the bromine atom.

Uniqueness

2-bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

2758003-93-7

Molecular Formula

C10H15BrO2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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